Butyl (2S)-2-(4-ethylphenoxy)propanoate
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Overview
Description
Butyl (2S)-2-(4-ethylphenoxy)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a butyl group, an ethylphenoxy group, and a propanoate moiety. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2S)-2-(4-ethylphenoxy)propanoate typically involves the esterification of (2S)-2-(4-ethylphenoxy)propanoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the butyl group into a variety of organic compounds, making the process more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-2-(4-ethylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethylphenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of (2S)-2-(4-ethylphenoxy)propanoic acid.
Reduction: Formation of (2S)-2-(4-ethylphenoxy)propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl (2S)-2-(4-ethylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Butyl (2S)-2-(4-ethylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(4-ethylphenoxy)propanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Butyl (2S)-2-(4-ethylphenoxy)propanoate can be compared with other similar esters, such as:
- Butyl (2S)-2-(4-methylphenoxy)propanoate
- Butyl (2S)-2-(4-isopropylphenoxy)propanoate
- Butyl (2S)-2-(4-tert-butylphenoxy)propanoate
These compounds share similar structural features but differ in the substituents on the phenoxy group. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds .
Properties
CAS No. |
197158-51-3 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
butyl (2S)-2-(4-ethylphenoxy)propanoate |
InChI |
InChI=1S/C15H22O3/c1-4-6-11-17-15(16)12(3)18-14-9-7-13(5-2)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m0/s1 |
InChI Key |
QEYBENWPCPEDBQ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)CC |
Origin of Product |
United States |
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